2-(4-formylphenoxy)benzonitrile
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Overview
Description
2-(4-Formylphenoxy)benzonitrile is an organic compound characterized by a benzene ring substituted with a formyl group (-CHO) and a cyano group (-CN) at the 4th and 2nd positions, respectively
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzaldehyde and 2-bromobenzonitrile as starting materials.
Reaction Conditions: The reaction involves a nucleophilic aromatic substitution where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the cyano group of 2-bromobenzonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 2-(4-formylphenoxy)benzylamine.
Substitution: Nucleophilic substitution reactions can replace the formyl group with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: 2-(4-Formylphenoxy)benzoic acid.
Reduction Products: 2-(4-Formylphenoxy)benzylamine.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Formylphenoxy)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-formylphenoxy)benzonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in their activity or signaling pathways. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
2-(4-Formylphenoxy)benzonitrile is similar to other compounds with benzene rings substituted with different functional groups. Some similar compounds include:
4-Formylphenoxyacetic acid: Similar structure but with an acetic acid group instead of a cyano group.
2-(4-Hydroxyphenoxy)benzonitrile: Similar structure but with a hydroxyl group instead of a formyl group.
2-(4-Methoxyphenoxy)benzonitrile: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness: The presence of both the formyl and cyano groups on the benzene ring makes this compound unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.
Properties
CAS No. |
888967-59-7 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-formylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,10H |
InChI Key |
ZKGXIIJBXOXTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)C=O |
Purity |
95 |
Origin of Product |
United States |
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